molecular formula C12H16N2O B253017 N-cyclohexylpyridine-4-carboxamide

N-cyclohexylpyridine-4-carboxamide

Cat. No.: B253017
M. Wt: 204.27 g/mol
InChI Key: GFLMSUCMOKQXKT-UHFFFAOYSA-N
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Description

N-cyclohexylpyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a cyclohexylcarboxamide group. Its structure combines the aromaticity of pyridine with the lipophilic cyclohexyl moiety, making it a compound of interest in medicinal chemistry and material science. The pyridine ring contributes to electronic stability, while the cyclohexyl group enhances solubility in non-polar environments.

Properties

IUPAC Name

N-cyclohexylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLMSUCMOKQXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS: 63214-55-1)

  • Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered amine ring).
  • Key Differences :
    • Basicity : Piperidine is a strong base (pKa ~11) due to its aliphatic amine, whereas pyridine (pKa ~5) is weakly basic due to aromatic electron withdrawal.
    • Solubility : The hydrochloride salt form of the piperidine derivative enhances water solubility, whereas N-cyclohexylpyridine-4-carboxamide (free base) likely exhibits lower aqueous solubility .
  • Applications : Piperidine derivatives are common in pharmaceuticals (e.g., analgesics), while pyridine-based carboxamides may prioritize electronic properties for catalysis or coordination chemistry.

b. 1-Benzyl-4-phenylamino-4-piperidinecarboxamide

  • Structure: Features a benzyl group and phenylamino substituent on the piperidine ring.
  • Synthesis: Prepared via carbodiimide-mediated coupling reactions, similar to methods that might apply to this compound .
Research Findings
  • Synthetic Efficiency : The piperidinecarboxamide derivative in achieved yields of 72–85% using carbodiimide coupling agents, suggesting that analogous methods for this compound may require optimization for aromatic ring systems .
  • Stability : Pyridine’s aromaticity may confer greater thermal stability compared to saturated piperidine derivatives, which are prone to oxidation at the amine center.
  • Biological Relevance : Piperidinecarboxamides are frequently explored for CNS activity due to their blood-brain barrier permeability, whereas pyridine derivatives may face limitations due to lower lipophilicity .

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